molecular formula C16H13FN2O3S B11500215 N-(6-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide

Cat. No.: B11500215
M. Wt: 332.4 g/mol
InChI Key: GCZBHPPFVFFTBD-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide is a synthetic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide typically involves the condensation of 6-fluoro-1,3-benzothiazol-2-amine with 2,6-dimethoxybenzoyl chloride under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or reduced proliferation .

Comparison with Similar Compounds

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide is unique due to its specific substitution pattern on the benzothiazole ring. Similar compounds include:

These compounds share the benzothiazole core structure but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C16H13FN2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide

InChI

InChI=1S/C16H13FN2O3S/c1-21-11-4-3-5-12(22-2)14(11)15(20)19-16-18-10-7-6-9(17)8-13(10)23-16/h3-8H,1-2H3,(H,18,19,20)

InChI Key

GCZBHPPFVFFTBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)F

Origin of Product

United States

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